molecular formula C22H15N3O2 B8144070 4-(2,6-dipyridin-4-ylpyridin-4-yl)benzoic acid

4-(2,6-dipyridin-4-ylpyridin-4-yl)benzoic acid

Cat. No.: B8144070
M. Wt: 353.4 g/mol
InChI Key: WLMLPFKCGMQBFL-UHFFFAOYSA-N
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Description

4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid is a complex organic compound that features a terpyridine moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid typically involves the following steps:

    Formation of Terpyridine Core: The terpyridine core can be synthesized through a series of condensation reactions involving pyridine derivatives.

    Attachment to Benzoic Acid: The terpyridine core is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

While specific industrial production methods for 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group would yield benzoate derivatives, while nitration would introduce nitro groups onto the aromatic rings.

Scientific Research Applications

4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid largely depends on its interaction with metal ions and biological targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid is unique due to its combination of a terpyridine moiety and a benzoic acid group, which allows it to form complex structures with diverse chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,6-dipyridin-4-ylpyridin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-22(27)18-3-1-15(2-4-18)19-13-20(16-5-9-23-10-6-16)25-21(14-19)17-7-11-24-12-8-17/h1-14H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMLPFKCGMQBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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